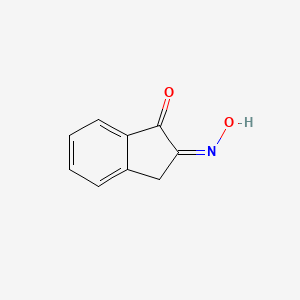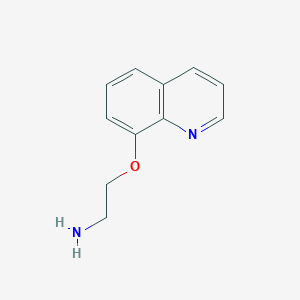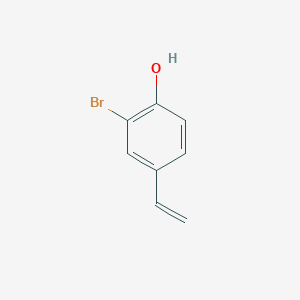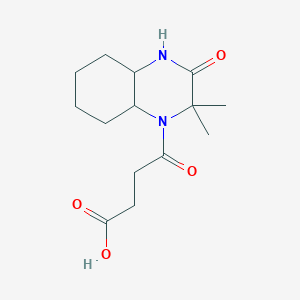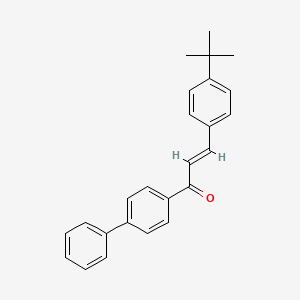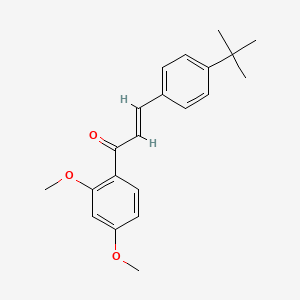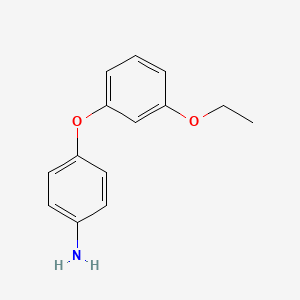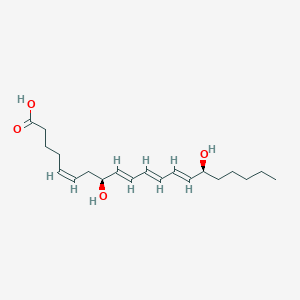
8(S),15(S)-diHETE
Übersicht
Beschreibung
8(S),15(S)-DiHETE: is an icosanoid —a class of bioactive lipids derived from arachidonic acid. Specifically, it is the 8(S),15(S)-stereoisomer of dihydroxyeicosatetraenoic acid (DiHETE). The compound features two hydroperoxy substituents—one at position 8 and another at position 15—on its icosatetraenoic acid backbone .
Vorbereitungsmethoden
Synthetic Routes:
The synthesis of 8(S),15(S)-DiHETE involves enzymatic or chemical transformations of arachidonic acid. Enzymatic pathways often utilize lipoxygenases, while chemical methods employ peroxidation reactions. These reactions introduce the hydroperoxy groups at the specified positions.
Industrial Production:
Although industrial-scale production of this compound is limited, it can be obtained through enzymatic processes using lipoxygenases or by chemical synthesis. due to its biological significance, research laboratories primarily produce this compound for scientific investigations.
Analyse Chemischer Reaktionen
Reaktivität:
Oxidation: 8(S),15(S)-DiHETE kann einer weiteren Oxidation unterliegen, was zur Bildung anderer bioaktiver Metaboliten führt.
Reduktion: Die Reduktion der Hydroperoxygruppen erzeugt die entsprechenden Dihydroxyderivate.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Lipoxygenasen: Diese Enzyme katalysieren die Oxygenierung von Arachidonsäure zur Bildung von DiHETE.
Hydrierung: Um die Hydroperoxygruppen zu reduzieren.
Säurekatalysierte Hydrolyse: Zum Spalten der Esterbindungen.
Hauptprodukte:
Die Hauptprodukte von this compound-Reaktionen umfassen:
- Andere stromabwärts liegende Metaboliten, wie z. B. Epoxyeicosatriensäuren (EETs) und Leukotriene.
8(S),15(S)-DiHETrE: Das entsprechende Dihydroxyderivat.
Wissenschaftliche Forschungsanwendungen
8(S),15(S)-DiHETE spielt wichtige Rollen in verschiedenen Bereichen:
Entzündung: Als Entzündungsmediator beeinflusst es Immunreaktionen.
Gefäßfunktion: Es beeinflusst den Gefäßtonus und die Endothelfunktion.
Krebsforschung: Seine Beteiligung an der Tumorprogression und Angiogenese wird untersucht.
Neurobiologie: Es moduliert neuronale Signalwege.
5. Wirkmechanismus
Der genaue Wirkmechanismus von this compound umfasst:
Rezeptoraktivierung: Es bindet an bestimmte Rezeptoren (z. B. G-Protein-gekoppelte Rezeptoren), um Signalkaskaden zu initiieren.
Intrazelluläre Signalwege: Aktivierung von Proteinkinasen, Transkriptionsfaktoren und Lipidmediatoren.
Wirkmechanismus
The precise mechanism of 8(S),15(S)-DiHETE’s effects involves:
Receptor Activation: It binds to specific receptors (e.g., G protein-coupled receptors) to initiate signaling cascades.
Intracellular Pathways: Activation of protein kinases, transcription factors, and lipid mediators.
Vergleich Mit ähnlichen Verbindungen
8(S),15®-DiHETE: Das Enantiomer mit entgegengesetzter Stereochemie.
12(S)-HETE: Eine weitere Hydroxyeicosatetraensäure mit unterschiedlichen biologischen Wirkungen.
Eigenschaften
IUPAC Name |
(5Z,8S,9E,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4+,11-6-,14-9+,15-10+/t18-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPWRKSGORGTIM-IEVBXOQPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C/C=C/[C@H](C/C=C\CCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157083 | |
| Record name | (5Z,8S,9E,11E,13E,15S)-8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80234-66-8 | |
| Record name | (5Z,8S,9E,11E,13E,15S)-8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80234-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z,8S,9E,11E,13E,15S)-8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/structure/B3155425.png)
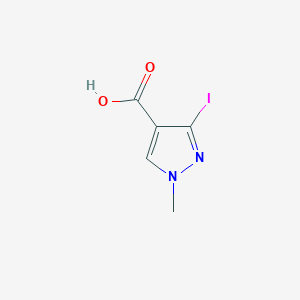



![Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate](/img/structure/B3155444.png)

